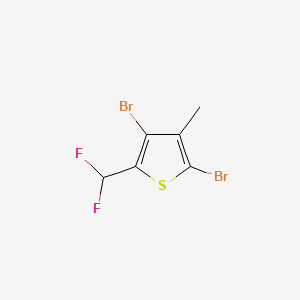
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is a halogenated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical applications due to their electron-withdrawing effects, which can significantly alter the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene typically involves the bromination and fluorination of a thiophene precursor. One common method is the bromination of 3-methylthiophene followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of bromine and a suitable catalyst under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes or altered thiophene rings.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing effects of the bromine and fluorine atoms can influence the compound’s binding affinity to various enzymes or receptors, altering their activity. This can lead to changes in biochemical pathways, potentially resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-5-(difluoromethyl)-3-fluoropyridine
- 2,4-Dibromo-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine
- 2,4-Dibromo-5-(difluoromethyl)pyridine
Uniqueness
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is unique due to the presence of both bromine and fluorine atoms on a thiophene ring This combination of substituents can significantly alter its electronic properties, making it distinct from other halogenated thiophenes and pyridines
Eigenschaften
Molekularformel |
C6H4Br2F2S |
|---|---|
Molekulargewicht |
305.97 g/mol |
IUPAC-Name |
2,4-dibromo-5-(difluoromethyl)-3-methylthiophene |
InChI |
InChI=1S/C6H4Br2F2S/c1-2-3(7)4(6(9)10)11-5(2)8/h6H,1H3 |
InChI-Schlüssel |
RLCMRJXNRDHYEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1Br)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















